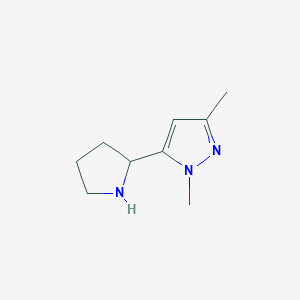
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Übersicht
Beschreibung
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, commonly referred to as MPZP, is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. Its unique chemical structure has made it a subject of interest for researchers in the fields of pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of MPZP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. MPZP has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in pain sensation and mood regulation.
Biochemical and Physiological Effects:
MPZP has been shown to have significant biochemical and physiological effects. In animal models, MPZP has been shown to reduce pain sensitivity, increase locomotor activity, and reduce drug-seeking behavior. MPZP has also been shown to have antidepressant effects, as it increases the levels of serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MPZP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be readily measured using standard laboratory techniques. However, there are also some limitations to the use of MPZP in lab experiments. Its effects are primarily limited to the central nervous system, and its use in animal models may not fully reflect its effects in humans.
Zukünftige Richtungen
There are several future directions for the use of MPZP in scientific research. One potential application is in the development of new pain medications. MPZP has been shown to have potent analgesic effects, and its mechanism of action may provide a new target for the development of pain medications. Another potential application is in the treatment of addiction. MPZP has been shown to reduce drug-seeking behavior in animal models, and further research may reveal its potential use in treating addiction in humans.
Conclusion:
In conclusion, 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. Its unique chemical structure has made it a subject of interest for researchers in the fields of pharmacology, biochemistry, and physiology. While the mechanism of action of MPZP is not fully understood, it has been shown to have significant biochemical and physiological effects. Further research is needed to fully understand the potential applications of MPZP in scientific research.
Wissenschaftliche Forschungsanwendungen
MPZP has been shown to have potential use in various scientific research applications. One of the most significant applications of MPZP is in the field of pharmacology, where it has been shown to have potent analgesic effects. MPZP has also been investigated for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-9(12(2)11-7)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEUUDQWIKILAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2CCCN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



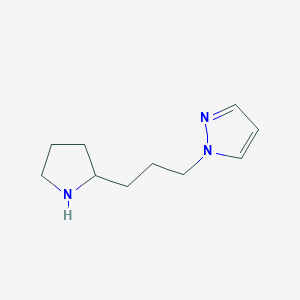

![1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate](/img/structure/B3376077.png)
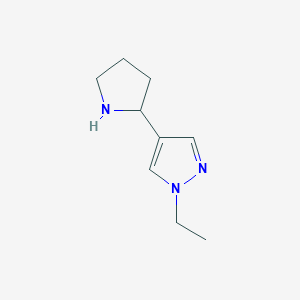
![6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3376086.png)


![Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide](/img/structure/B3376110.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B3376114.png)
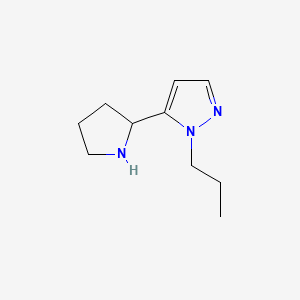
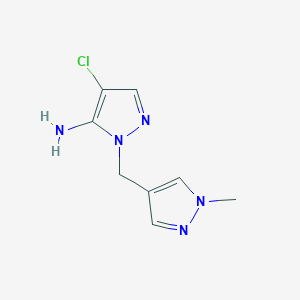


![3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3376160.png)